CPPHA is a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). [, ] It binds to a novel allosteric site on mGluR5, distinct from the classical MPEP allosteric site. [, , ] CPPHA has been investigated for its potential therapeutic applications in treating central nervous system disorders. [, , , ]
CPPHA acts as a positive allosteric modulator of mGluR5, potentiating the receptor's response to agonists like glutamate. [, , , , ] It achieves this by binding to a unique allosteric site, distinct from the MPEP binding site. [, , ] CPPHA's binding enhances the effects of agonists on mGluR5, leading to increased downstream signaling. [, , ]
Interestingly, CPPHA exhibits "stimulus bias" – it does not potentiate all mGluR5-mediated responses equally. [] For example, while it potentiates mGluR5-mediated calcium responses and ERK1/2 phosphorylation, it does not affect responses involved in hippocampal synaptic plasticity. [, ]
CAS No.: 1480-19-9
CAS No.: 228113-66-4
CAS No.: 3715-10-4
CAS No.: 57103-57-8
CAS No.: 3337-17-5
CAS No.: 30285-47-3